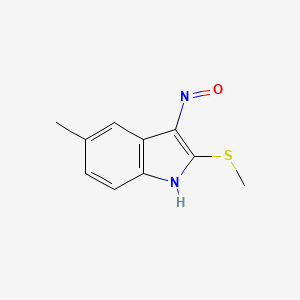![molecular formula C19H27BrSiSn B12559512 {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane CAS No. 192998-32-6](/img/structure/B12559512.png)
{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane is a complex organotin compound that features a combination of bromopropyl, diphenylstannyl, and trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane typically involves the reaction of diphenyltin dichloride with 3-bromopropylmagnesium bromide, followed by the introduction of trimethylsilyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Preparation of 3-bromopropylmagnesium bromide: This is achieved by reacting 3-bromopropyl bromide with magnesium in anhydrous ether.
Reaction with diphenyltin dichloride: The 3-bromopropylmagnesium bromide is then reacted with diphenyltin dichloride to form the intermediate compound.
Introduction of trimethylsilyl group: Finally, trimethylsilyl chloride is added to the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom in the bromopropyl group can be substituted by nucleophiles.
Oxidation and reduction reactions: The tin center can participate in redox reactions, altering its oxidation state.
Coupling reactions: The compound can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate, for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride, for reduction reactions.
Major Products
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation products: Oxidized forms of the tin center, potentially leading to tin oxides or other tin-containing compounds.
Coupling products: Complex organic molecules with extended carbon chains or heteroatom linkages.
科学的研究の応用
Chemistry
In chemistry, {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin and carbon-silicon bonds. It serves as a precursor for more complex organotin and organosilicon compounds.
Biology and Medicine
Industry
In industry, this compound could be utilized in the production of advanced materials, such as polymers and coatings, where its unique structural properties can impart desirable characteristics like increased stability and resistance to degradation.
作用機序
The mechanism of action of {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane involves its ability to form stable bonds with carbon and other elements. The tin center can act as a Lewis acid, facilitating various chemical transformations. The trimethylsilyl group can protect reactive sites during synthesis, allowing for selective reactions to occur.
類似化合物との比較
Similar Compounds
- {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(dimethyl)silane
- {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(triethyl)silane
- {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(triphenyl)silane
Uniqueness
The uniqueness of {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications
特性
CAS番号 |
192998-32-6 |
|---|---|
分子式 |
C19H27BrSiSn |
分子量 |
482.1 g/mol |
IUPAC名 |
[3-bromopropyl(diphenyl)stannyl]methyl-trimethylsilane |
InChI |
InChI=1S/2C6H5.C4H11Si.C3H6Br.Sn/c2*1-2-4-6-5-3-1;1-5(2,3)4;1-2-3-4;/h2*1-5H;1H2,2-4H3;1-3H2; |
InChIキー |
ZXOXEROAJBQQNS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C[Sn](CCCBr)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
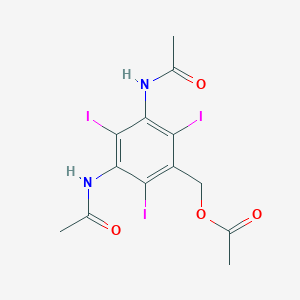
![Tributyl[(4-nitrophenyl)ethynyl]stannane](/img/structure/B12559450.png)
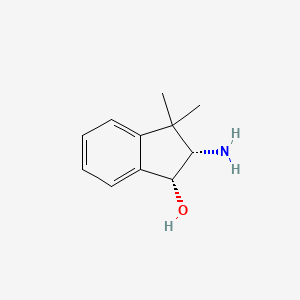
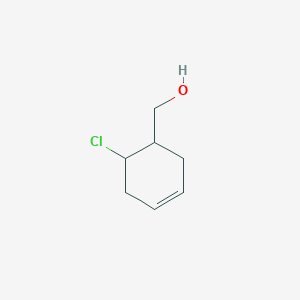
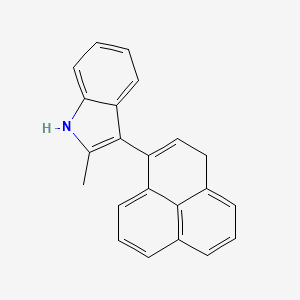
![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)

![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)

